Actinidine
Overview
Description
Actinidine is an iridoid monoterpene alkaloid that is naturally produced by a variety of plants and animals. It was the first cyclopentanoid monoterpene alkaloid to be discovered. This compound is found in the roots of valerian (Valeriana officinalis) and silver vine (Actinidia polygama), as well as in certain insects. It is known for its cat-attractant properties, similar to those of nepetalactone found in catnip .
Preparation Methods
Synthetic Routes and Reaction Conditions: Actinidine can be synthesized through various chemical routes. One potential biosynthesis involves the conversion of L-citronellal to this compound. The process includes several steps such as cyclization and oxidation .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources like valerian roots and silver vine. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Actinidine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted this compound compounds .
Scientific Research Applications
Actinidine has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in the study of iridoid alkaloids and their chemical properties.
Biology: It is studied for its role in plant-insect interactions and its cat-attractant properties.
Medicine: this compound has potential therapeutic applications due to its biological activities, including its use as a natural insect repellent.
Industry: this compound is used in the formulation of cat toys and other products designed to attract cats
Mechanism of Action
Actinidine exerts its effects through interaction with specific olfactory receptors in cats, leading to a euphoric response. The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound binds to receptors in the olfactory system, triggering a series of neural responses that result in the observed behavior .
Comparison with Similar Compounds
Nepetalactone: Found in catnip, it also attracts cats but has a different chemical structure.
Iridomyrmecin: Another iridoid with similar properties but different biological activities.
Dihydroactinidiolide: Found in silver vine, it has similar cat-attractant properties but a distinct chemical structure
Uniqueness: Actinidine is unique due to its specific structure, which includes a pyridine ring and a cyclopentane ring. This structure allows it to bind to different receptors compared to other cat-attractant compounds, making it a valuable compound for studying olfactory responses in cats .
Properties
IUPAC Name |
(7S)-4,7-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-3-4-9-8(2)5-11-6-10(7)9/h5-7H,3-4H2,1-2H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQQRIUYLMXDPP-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C1C=NC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC2=C1C=NC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70894115 | |
Record name | (S)-6,7-Dihydro-4,7-dimethyl-5H-2-pyrindine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70894115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524-03-8 | |
Record name | (7S)-6,7-Dihydro-4,7-dimethyl-5H-cyclopenta[c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Actinidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-6,7-Dihydro-4,7-dimethyl-5H-2-pyrindine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70894115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-4,7-Dimethyl-6,7-dihydro-5H-cyclopenta(c)pyridin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Actinidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWU976C78Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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